2-Aminobiphenyl hydrochloride

Carcinogenicity Mutagenicity Safety

Select 2-Aminobiphenyl hydrochloride (CAS 2185-92-4) for non-carcinogenic, non-mutagenic aromatic amine building block. The 2-isomer's non-planar geometry eliminates the carcinogenicity of the 4-isomer, while the HCl salt provides superior aqueous solubility—critical for reproducible polar-solvent reactions, heterocycle synthesis (carbazoles, phenanthridines), and analytical method validation. Do not substitute with 4-aminobiphenyl or the free base without risking safety compliance and synthetic reproducibility.

Molecular Formula C12H12ClN
Molecular Weight 205.68 g/mol
CAS No. 2185-92-4
Cat. No. B1276960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobiphenyl hydrochloride
CAS2185-92-4
Molecular FormulaC12H12ClN
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2N.Cl
InChIInChI=1S/C12H11N.ClH/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,13H2;1H
InChIKeyQHYYXPLERUSFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobiphenyl Hydrochloride (CAS 2185-92-4): Key Properties and Sourcing Considerations


2-Aminobiphenyl hydrochloride (CAS 2185-92-4) is the hydrochloride salt of 2-aminobiphenyl, a substituted aromatic amine belonging to the aminobiphenyl class of compounds . This compound is typically supplied as a solid with a standard purity specification of ≥97–98%, and it has a molecular formula of C₁₂H₁₂ClN and a molecular weight of approximately 205.68–205.69 g/mol . As a hydrochloride salt, it offers distinct physicochemical properties—including improved water solubility relative to the free base form—that make it a preferred intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials [1]. The compound is recognized for its role in the synthesis of heterocyclic frameworks and its utility in cross-coupling reactions, underscoring its value in both academic and industrial research settings [2][3].

Why 2-Aminobiphenyl Hydrochloride Cannot Be Casually Replaced with Other Aminobiphenyl Isomers or Free Base Analogs


Generic substitution of 2-aminobiphenyl hydrochloride with other aminobiphenyl isomers or the free base form is scientifically unsound due to profound differences in biological activity, physicochemical behavior, and synthetic utility. As detailed below, the 2-isomer is uniquely non-planar and non-carcinogenic [1], while the 4-isomer is a well-established carcinogen requiring stringent handling protocols [2]. Furthermore, the hydrochloride salt form enhances aqueous solubility compared to the free base, a critical factor in both in vitro assays and formulation development . Even among the closely related 3-isomer, distinct metabolic and mutagenic profiles preclude interchangeability [1][3]. Therefore, a specification-driven procurement strategy that explicitly selects the 2-aminobiphenyl hydrochloride salt is essential for ensuring experimental reproducibility, safety compliance, and synthetic success.

Quantitative Differentiation: How 2-Aminobiphenyl Hydrochloride Compares to Isomers and Free Base in Key Performance Metrics


Carcinogenicity and Mutagenicity Profile: Non-Carcinogenic 2-Isomer vs. Carcinogenic 4-Isomer

2-Aminobiphenyl (the parent amine of the hydrochloride salt) is distinguished from its 4-isomer counterpart by a non-carcinogenic and non-mutagenic profile. In a comparative Ames test using Salmonella typhimurium strains TA98 and TA100, 4-aminobiphenyl exhibited clear mutagenicity, while 2-aminobiphenyl showed no mutagenic activity, even in the presence of a metabolic activation system (Aroclor 1254-induced rat liver S9 mix) [1]. The non-planar geometry of the 2-isomer (dihedral angle of ~40°) is proposed to preclude its activation by cytochrome P450 enzymes, a critical step in the bioactivation of aromatic amine carcinogens [1].

Carcinogenicity Mutagenicity Safety Ames Test

Antimicrobial Activity: 2-Aminobiphenyl Matches 4-Isomer in Growth Inhibition but Without Mutagenicity

In a study assessing growth inhibition of human intestinal bacteria, 2-aminobiphenyl demonstrated potency equivalent to 4-aminobiphenyl against several clinically relevant strains, including Bifidobacterium infantis, Clostridium perfringens, and Escherichia coli, at concentrations of 10-200 µg/mL [1]. Critically, this antimicrobial activity is achieved without the mutagenic liability associated with 4-aminobiphenyl, as confirmed by parallel Ames testing [1]. This decoupling of antimicrobial activity from genotoxicity highlights a unique advantage of the 2-isomer.

Antimicrobial Bacterial Growth Inhibition Toxicity Structure-Activity Relationship

Metabolic Fate: Distinct Hydroxylation Pattern Compared to 4-Isomer

In vivo metabolism studies using radiolabeled [14C]2-aminobiphenyl revealed a metabolic pathway distinct from that of the carcinogenic 4-isomer. 2-Aminobiphenyl is predominantly metabolized to 3- and 5-hydroxy conjugated derivatives across all tested species, with 5-O-sulphate and 5-O-glucuronide of 2-amino-5-hydroxybiphenyl identified as major metabolites [1]. This contrasts with the metabolism of 4-aminobiphenyl, which primarily undergoes N-hydroxylation—a key activation step leading to DNA adduct formation and carcinogenicity [2]. The distinct metabolic routing of the 2-isomer avoids the generation of genotoxic N-hydroxy metabolites.

Drug Metabolism Pharmacokinetics Biotransformation Metabolite Identification

Analytical Detectability: Comparable Electrochemical Response to Other Aminobiphenyls

For analytical method development, 2-aminobiphenyl demonstrates electrochemical behavior comparable to its 3- and 4-isomers, enabling simultaneous detection in HPLC systems with amperometric detection (HPLC-ED). Using a boron-doped diamond electrode, 2-aminobiphenyl exhibits a well-defined oxidation signal with a limit of quantitation (LOQ) of approximately 4×10⁻⁷ mol L⁻¹ in direct aqueous analysis, and LOQs can be lowered to the 10⁻⁹ mol L⁻¹ range following solid-phase extraction [1]. Method repeatability shows relative standard deviation (RSD) <2.9% for all three isomers [1].

Analytical Chemistry HPLC-ED Electrochemical Detection Environmental Monitoring

Solubility and Formulation: Hydrochloride Salt Enhances Aqueous Solubility over Free Base

The hydrochloride salt form of 2-aminobiphenyl confers a significant advantage in aqueous solubility compared to the free base. While the free base 2-aminobiphenyl is practically insoluble in water, the hydrochloride salt exhibits improved water solubility, facilitating its use in aqueous reaction media and biological assays [1]. The compound's calculated Log S (ESOL) is -3.98, corresponding to a solubility of approximately 0.0217 mg/mL (0.000106 mol/L) ; however, as a hydrochloride salt, its practical solubility in aqueous buffers for formulation is higher than that of the free base, as evidenced by vendor-provided formulation guidance for in vivo studies .

Solubility Formulation Salt Form Physicochemical Properties

Optimal Use Cases for 2-Aminobiphenyl Hydrochloride in Research and Industry


Synthesis of Non-Carcinogenic Pharmaceutical Intermediates and Heterocycles

Given its non-mutagenic and non-carcinogenic profile [1][2], 2-aminobiphenyl hydrochloride is the preferred building block for medicinal chemistry programs aiming to construct biphenyl-containing pharmacophores or heterocyclic scaffolds (e.g., carbazoles, phenanthridines) without introducing a carcinogenic liability into the synthetic route. Patent literature explicitly identifies 2-aminobiphenyl derivatives as important intermediates for pharmaceuticals, dyes, and agrochemicals [3][4]. The hydrochloride salt's improved solubility facilitates reactions in polar solvents and aqueous workups.

Development and Validation of Analytical Methods for Environmental Monitoring

As a genotoxic pollutant with well-characterized electrochemical behavior [1], 2-aminobiphenyl hydrochloride serves as an analytical standard for method development in environmental chemistry. Its comparable detectability to other aminobiphenyls [1] allows it to be used interchangeably in HPLC-ED method validation protocols for monitoring aromatic amines in water samples, with established limits of quantitation in the nanomolar range after solid-phase extraction [1].

Mechanistic Toxicology and Metabolism Studies Requiring a Non-Carcinogenic Control

For researchers investigating the mechanisms of aromatic amine carcinogenesis, 2-aminobiphenyl hydrochloride is an essential control compound. Its distinct metabolic fate—predominantly ring hydroxylation to 3- and 5-hydroxy conjugates rather than N-hydroxylation [1]—allows for direct comparison with carcinogenic 4-aminobiphenyl to delineate structure-activity relationships and the role of specific metabolic activation pathways [2].

Biological Assays Evaluating Bacterial Growth Inhibition

In microbiology research focusing on the growth inhibition of intestinal flora, 2-aminobiphenyl hydrochloride provides a safer alternative to 4-aminobiphenyl. It demonstrates equivalent potency in inhibiting the growth of several clinically relevant bacteria at concentrations of 10-200 µg/mL [1], yet lacks the mutagenic properties that would complicate handling and disposal [2]. This makes it suitable for routine laboratory use in antimicrobial susceptibility testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminobiphenyl hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.